molecular formula C16H25NO5 B4041891 N,N-dimethyl-3-(2,3,5-trimethylphenoxy)-1-propanamine oxalate

N,N-dimethyl-3-(2,3,5-trimethylphenoxy)-1-propanamine oxalate

Cat. No.: B4041891
M. Wt: 311.37 g/mol
InChI Key: CJPVRCIUZLHLBB-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(2,3,5-trimethylphenoxy)-1-propanamine oxalate is a useful research compound. Its molecular formula is C16H25NO5 and its molecular weight is 311.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.17327290 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research involving analogs with structural similarities to N,N-dimethyl-3-(2,3,5-trimethylphenoxy)-1-propanamine oxalate has shown potential in neurokinin-1 (NK1) receptor antagonism. For example, one study discussed an orally active, water-soluble NK1 receptor antagonist, which exhibits high affinity and effectiveness in pre-clinical tests for conditions like emesis and depression. This highlights a potential avenue for this compound in mental health and antiemetic research, emphasizing its relevance in understanding and treating depressive disorders and chemotherapy-induced nausea (Harrison et al., 2001).

Monoamine Neurotransmission

Another area of interest is the impact of similar compounds on monoamine neurotransmission. A study developed a method to assess the re-uptake and release of monoamines—dopamine, serotonin (5-HT), and norepinephrine—using rat brain synaptosomes. This research could inform the exploration of this compound’s effects on neurotransmitter dynamics, potentially contributing to treatments for neurological disorders and understanding the psychoactive properties of drugs (Nagai et al., 2007).

Antidepressant Potential

Compounds structurally related to this compound have been explored for their antidepressant potential. A study described the synthesis and evaluation of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a potential antidepressant with reduced side effects, which points towards the therapeutic potential of this compound in the realm of mental health treatments (Bailey et al., 1985).

Molecular Docking and Inhibitory Activity

Investigations into N,N-dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, a compound with a related structure, involved conformational and molecular docking studies. The docking studies indicated potential inhibitory activity against Plasmodium falciparum, suggesting similar compounds might have applications in antimalarial research or drug development (Resmi et al., 2016).

Photoluminescence and Oxidation Studies

Research on the oxidation and photoluminescence of porous silicon treated with dimethyl sulfoxide, a mild oxidizing agent, provides insights into the chemical behavior of related compounds under oxidation conditions. This could inform potential applications of this compound in material science, particularly in the development of optical materials and sensors (Song & Sailor, 1998).

Properties

IUPAC Name

N,N-dimethyl-3-(2,3,5-trimethylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-11-9-12(2)13(3)14(10-11)16-8-6-7-15(4)5;3-1(4)2(5)6/h9-10H,6-8H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPVRCIUZLHLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCN(C)C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.